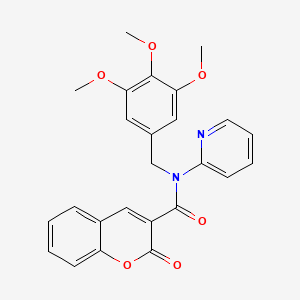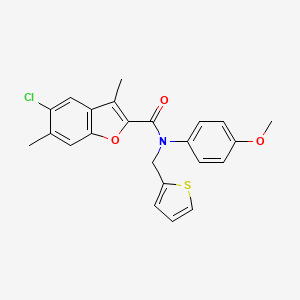![molecular formula C20H20N2O3S B11352963 4-ethoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11352963.png)
4-ethoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a benzene ring (benzamide) with an ethoxy group (C₂H₅O) attached to one of the carbon atoms and a thiazole ring (1,3-thiazol-4-yl) connected to the benzene ring via a methylene group.
- The compound’s structure is as follows:
C₁₆H₁₇NO₂
- It has potential applications in various fields due to its unique structure.
4-ethoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide: is a chemical compound with the molecular formula C₁₆H₁₇NO₂.
Preparation Methods
- One synthetic route involves the direct condensation of benzoic acids and amines. A green and efficient method uses Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) under ultrasonic irradiation .
- The reaction proceeds as follows:
- Benzoic acid reacts with an amine (such as aniline) to form the benzamide.
- The use of ultrasonic irradiation and the solid acid catalyst ensures mild conditions and high yields.
Chemical Reactions Analysis
4-ethoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide: may undergo various reactions:
Scientific Research Applications
Medicine: The compound’s unique structure may make it relevant for drug development. Amides are prevalent in pharmaceuticals, and this compound could serve as a starting point for new drugs.
Chemistry: It can be used as a building block in organic synthesis.
Industry: Benzamides find applications in the paper, plastic, and rubber industries.
Agriculture: Potential use in agrochemicals.
Mechanism of Action
- The exact mechanism is context-dependent, but it likely involves interactions with specific molecular targets (e.g., receptors, enzymes) due to its structural features.
- Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- Similar compounds include other benzamides, thiazole derivatives, and amides with different substituents.
Uniqueness: Its combination of an ethoxy group, thiazole ring, and benzamide structure sets it apart.
Remember that this compound’s potential lies in its versatility and applications across various scientific domains.
Properties
Molecular Formula |
C20H20N2O3S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-ethoxy-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzamide |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-18-10-4-14(5-11-18)19(23)21-12-16-13-26-20(22-16)15-6-8-17(24-2)9-7-15/h4-11,13H,3,12H2,1-2H3,(H,21,23) |
InChI Key |
IJUQWHPQYNVTSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11352906.png)

![4-fluoro-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11352917.png)
![5-[benzyl(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11352922.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11352928.png)
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11352930.png)
![5-(2-{4-[(tert-butylamino)methyl]phenoxy}-1-hydroxyethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11352932.png)
![N-(4-Chlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B11352937.png)
![Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11352942.png)

![N-(4-methylbenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352962.png)
![Methyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11352971.png)
![Ethyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11352977.png)

